molecular formula C11H12ClF4N B13460901 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B13460901
M. Wt: 269.66 g/mol
InChI Key: FWDJUPYGRMCJNY-UHFFFAOYSA-N
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Description

3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative featuring a trifluoromethyl-substituted phenyl ring directly attached to the pyrrolidine nitrogen. This compound belongs to a class of molecules widely explored in medicinal chemistry due to the synergistic effects of fluorine and trifluoromethyl groups, which enhance metabolic stability, lipophilicity, and target-binding affinity.

Properties

Molecular Formula

C11H12ClF4N

Molecular Weight

269.66 g/mol

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H11F4N.ClH/c12-10-2-1-8(11(13,14)15)5-9(10)7-3-4-16-6-7;/h1-2,5,7,16H,3-4,6H2;1H

InChI Key

FWDJUPYGRMCJNY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=CC(=C2)C(F)(F)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidones, while substitution reactions on the phenyl ring can yield various substituted derivatives.

Scientific Research Applications

3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is largely dependent on its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to inhibition or modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Positional Isomerism: 3- vs. 2-Substituted Pyrrolidines

The positional isomer (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine differs in the attachment site of the phenyl group (2-position vs. 3-position on pyrrolidine). For example, 3-substituted pyrrolidines may exhibit enhanced steric compatibility with certain enzyme active sites compared to 2-substituted analogs.

Substituent Electronic Effects: Trifluoromethyl vs. Bromine

The discontinued compound 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride features a bromine atom and an oxygen linker. Bromine’s electron-withdrawing nature is weaker than that of the trifluoromethyl group, which may reduce binding affinity in hydrophobic pockets. Additionally, the oxygen linker in the phenoxy derivative could introduce metabolic instability due to susceptibility to oxidative cleavage.

Comparison with Non-Pyrrolidine Analogs: Cinacalcet Hydrochloride

Cinacalcet hydrochloride, (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethane hydrochloride, shares the trifluoromethylphenyl motif but incorporates a naphthalene core and a propyl chain instead of a pyrrolidine ring. Key differences include:

  • Lipophilicity : The naphthalene group in Cinacalcet increases hydrophobicity, which may enhance blood-brain barrier penetration but also raise toxicity risks.

Research Findings and Implications

Enhanced Stability: The direct C-N bond and lack of oxygen linkers may improve metabolic stability compared to phenoxy-containing analogs.

Target Selectivity : The 3-substituted pyrrolidine scaffold could offer superior compatibility with chiral receptors compared to 2-substituted isomers or flexible chains in Cinacalcet.

Synthetic Challenges : The discontinued status of analogs like (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine may reflect difficulties in enantioselective synthesis or purification, highlighting the need for optimized routes for the target compound.

Biological Activity

3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride, also referred to by its CAS number 1391408-54-0, is a fluorinated compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased lipophilicity and metabolic stability. This article discusses the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The molecular formula of this compound is C₁₁H₁₂ClF₄N, with a molecular weight of 269.67 g/mol. Its structure includes a pyrrolidine ring substituted with a trifluoromethyl phenyl group, which is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to various enzymes, potentially inhibiting their activity. Research indicates that similar fluorinated compounds can significantly inhibit enzymes involved in neurotransmitter uptake and metabolism .
  • Interaction with Receptors : Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors. Such interactions could lead to effects on mood regulation and neurological functions, akin to other known psychoactive substances .
  • Antiproliferative Effects : Some studies have shown that compounds with similar structures exhibit antiproliferative activity against cancer cell lines. For instance, certain trifluoromethyl-substituted compounds have demonstrated significant inhibition of cell viability in ovarian cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Details Reference
Enzyme Inhibition Potential inhibition of serotonin uptake
Receptor Binding Affinity for serotonin and dopamine receptors
Antiproliferative Activity IC₅₀ values against OVCAR-3: 31.5 µM
Metabolic Stability Enhanced stability due to fluorination

Case Studies

  • Neuropharmacological Studies : In vitro studies have indicated that compounds similar to this compound exhibit neuropharmacological properties by modulating neurotransmitter systems. These findings suggest potential applications in treating mood disorders and neurodegenerative diseases .
  • Cancer Research : A study focusing on the antiproliferative effects of fluorinated pyrrolidines showed promising results against various cancer cell lines, indicating that this compound could be further explored as a candidate for cancer therapy .

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